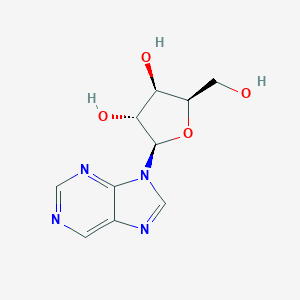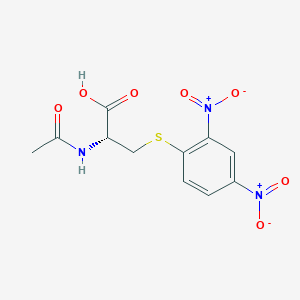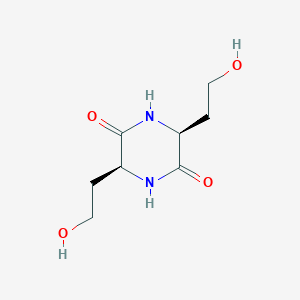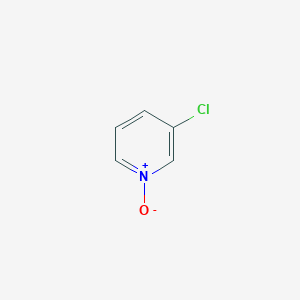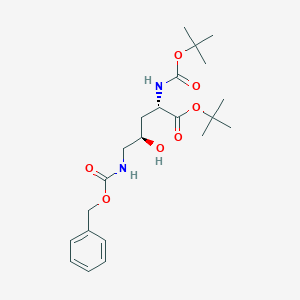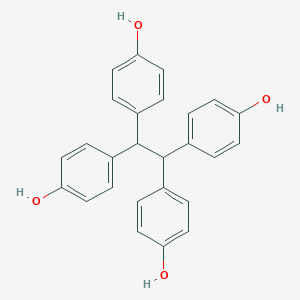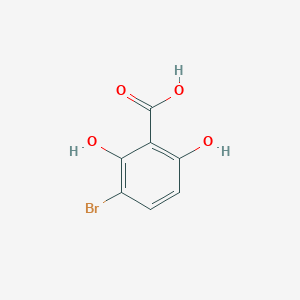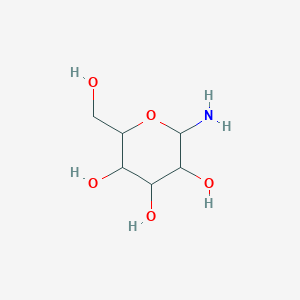
1-Amino-1-desoxi-β-D-galactosa
Descripción general
Descripción
(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a useful research compound. Its molecular formula is C6H13NO5 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidor competitivo para β-D-galactosidasa y galactosa oxidasa
β-D-Galactosylamine, un análogo de la galactosa, se usa como un inhibidor competitivo para ayudar a aislar, purificar, identificar, diferenciar y caracterizar β-D-galactosidasa(s) y galactosa oxidasa(s) .
Síntesis de inhibidores competitivos fotocrómicos de β-galactosidasa
El compuesto se usa en la síntesis de inhibidores competitivos fotocrómicos de β-galactosidasa basados en la estructura molecular de 2-feniletil β-D-tiogalactósido (PETG) y 1-amino-1-desoxi-β-D-galactosa (β-D-galactosylamine). Los azobencenos basados en PETG térmicamente muy estables muestran excelentes propiedades fotocrómicas en disolventes polares .
Investigación en biología química
El compuesto se usa en el campo de la biología química, particularmente en el desarrollo de inhibidores fotosensibles para β-galactosidasa .
Bioquímica y estudios de molécula única
1-Amino-1-desoxi-beta-D-galactosa se usa en bioquímica y estudios de molécula única .
Desarrollo de nuevos agentes terapéuticos
Las propiedades inhibitorias del compuesto lo convierten en un posible candidato para el desarrollo de nuevos agentes terapéuticos que se dirijan a β-D-galactosidasa y galactosa oxidasa .
Estudio de la cinética enzimática
El compuesto se usa en el estudio de la cinética enzimática, particularmente en la comprensión del comportamiento de β-D-galactosidasa y galactosa oxidasa .
Mecanismo De Acción
Target of Action
The primary target of 1-Amino-1-deoxy-beta-D-galactose is β-D-galactosidase . This enzyme plays a crucial role in the metabolism of galactose, a type of sugar.
Mode of Action
1-Amino-1-deoxy-beta-D-galactose acts as a competitive inhibitor for β-D-galactosidase . It mimics the natural substrate of the enzyme, thereby blocking its active site and preventing the normal substrate from binding.
Biochemical Pathways
The compound is involved in the Leloir pathway , which is responsible for the conversion of beta-D-galactose to glucose 1-phosphate . Specifically, it participates in the second step of this pathway, where alpha-D-galactose is converted to galactose 1-phosphate .
Análisis Bioquímico
Biochemical Properties
1-Amino-1-deoxy-beta-D-galactose plays a significant role in biochemical reactions. It interacts with enzymes such as β-D-galactosidase and galactose oxidase . The nature of these interactions is competitive inhibition, where 1-Amino-1-deoxy-beta-D-galactose competes with the substrate for the active site of the enzyme .
Cellular Effects
Given its role as a competitive inhibitor of β-D-galactosidase and galactose oxidase , it can be inferred that it may influence cell function by modulating the activity of these enzymes.
Molecular Mechanism
The molecular mechanism of action of 1-Amino-1-deoxy-beta-D-galactose involves binding interactions with biomolecules such as enzymes . As a competitive inhibitor, it binds to the active site of enzymes like β-D-galactosidase and galactose oxidase, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Metabolic Pathways
Given its role as a competitive inhibitor of β-D-galactosidase and galactose oxidase , it may be involved in the metabolism of galactose.
Propiedades
IUPAC Name |
2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-23-6, 74867-91-7 | |
| Record name | NSC25270 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Galactopyranosylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of β-D-Galactopyranosylamine?
A1: β-D-Galactopyranosylamine crystallizes in an orthorhombic system with the space group P2(1)2(1)2(1) []. Its unit cell dimensions are a = 7.703(2), b = 7.788(2), c = 12.645(3) Å, and a volume (V) of 757.612 Å3. The molecule adopts a 4C1(D) conformation and has a gauche/trans orientation of the primary alcohol group [].
Q2: How is β-D-Galactopyranosylamine used in synthetic chemistry?
A2: β-D-Galactopyranosylamine serves as a valuable starting material for synthesizing various molecules. For instance, it can be acylated with N-(Cbz or Fmoc-α-aminoacyl) benzotriazoles to produce β-N-glycoaminoacids, potentially leading to the creation of glycopeptides []. It can also be coupled with chlorambucil to synthesize chlorambucilamide derivatives, which are of interest in medicinal chemistry []. Additionally, it can be used to create monosaccharide-based water-soluble fluorescent tags by reacting it with coumarin-containing compounds [].
Q3: Can β-D-Galactopyranosylamine be used in affinity chromatography?
A3: Yes, research indicates that a derivative of β-D-Galactopyranosylamine, specifically Sepharose-N-ε-aminocaproyl-β-D-galactopyranosylamine, has been explored for its use in the purification of soybean agglutinin via affinity chromatography [].
Q4: What is known about the reactivity of β-D-Galactopyranosylamine?
A4: A study demonstrated the ability of N-bromoacetyl β-D-galactopyranosylamine to label the active site of the enzyme β-galactosidase []. This suggests that the amino group of β-D-Galactopyranosylamine can participate in reactions with specific enzyme active sites. Additionally, the amino group demonstrates a unique hydrogen bonding behavior in its crystal structure. It acts as a strong acceptor of an O-H---N bond but doesn't exhibit donor functionality within the crystal lattice [].
Q5: Are there any known applications of β-D-Galactopyranosylamine in material science?
A5: Research shows that β-D-Galactopyranosylamine, along with other amino sugars like 1-amino-1-deoxy-β-D-glucose and 1-amino-1-deoxy-β-D-lactose, can be conjugated to poly(styrene-co-maleic anhydride) (SMA) []. This modification yields glycoconjugate derivatives with potential applications in biomaterials. For example, the galactosyl-amide and lactosyl-amide branched polymers synthesized in this study showed enhanced adhesion of HepG2 hepatic cells compared to unmodified SMA [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


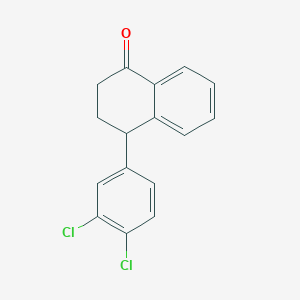
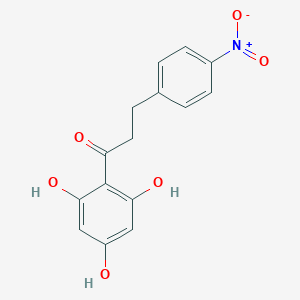
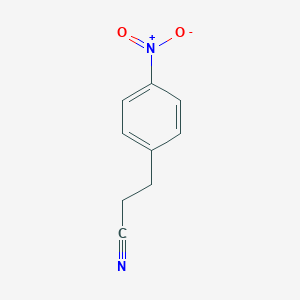
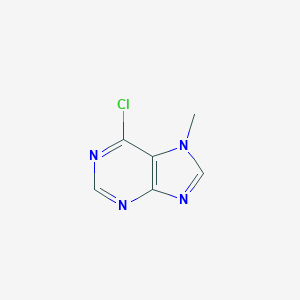

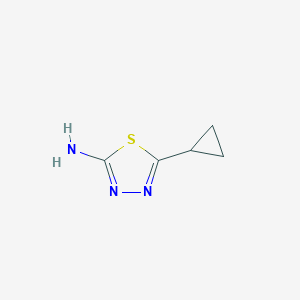
![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
